Product packaging for Cyclopentadecane-1,5-diol(Cat. No.:CAS No. 89328-34-7)

Cyclopentadecane-1,5-diol

Cat. No.: B14400651
CAS No.: 89328-34-7
M. Wt: 242.40 g/mol
InChI Key: RKCPMVMJZBWSMR-UHFFFAOYSA-N
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Description

Significance of Macrocyclic Compounds in Contemporary Chemical Research

Macrocyclic compounds, characterized by their large ring structures, are at the forefront of modern chemical research due to their unique properties and diverse applications. Their distinct three-dimensional conformations allow for high-affinity and selective interactions with biological targets, including challenging protein-protein interfaces that are often considered "undruggable" by conventional small molecules. mdpi.com This has made them significant candidates in drug discovery, with many natural and synthetic macrocycles showing potent therapeutic activities. mdpi.comresearchgate.netnih.gov

Beyond medicinal chemistry, macrocycles are integral to materials science, supramolecular chemistry, and catalysis. rsdjournal.orgfrontiersin.org Their ability to form host-guest complexes and act as building blocks for bioinspired catalysts opens up new avenues for designing advanced materials with tailored functions. frontiersin.org The "macrocyclic effect," which describes the enhanced stability of metal complexes with macrocyclic ligands, is a cornerstone of coordination chemistry. rsdjournal.org The inherent flexibility and pre-organized structure of macrocycles bridge the gap between small molecules and large biologics, enabling novel solutions to complex chemical challenges. mdpi.comrsdjournal.org

General Overview of Diol Chemistry and its Foundational Principles

Diols, also known as glycols, are organic compounds containing two hydroxyl (-OH) functional groups. chemistrysteps.com Their nomenclature in the IUPAC system involves adding the suffix "-diol" to the name of the parent alkane, with numbers indicating the positions of the hydroxyl groups. chemistrysteps.com The presence of two hydroxyl groups allows for extensive hydrogen bonding, which significantly influences their physical properties, such as higher boiling points and lower freezing points compared to corresponding alcohols. chemistrysteps.com

The chemistry of diols mirrors that of alcohols, with the hydroxyl groups capable of acting as nucleophiles and undergoing reactions like conversion to halides and oxidation. chemistrysteps.com The specific outcome of oxidation depends on the structure of the diol and the oxidizing agent used; for instance, vicinal diols (1,2-diols) can be cleaved into aldehydes or ketones. chemistrysteps.commasterorganicchemistry.com Diols are also crucial in forming cyclic acetals, which serve as protecting groups for aldehydes and ketones, a fundamental strategy in multi-step organic synthesis. chemistrysteps.com Furthermore, diols like 1,2-ethanediol (B42446) are key monomers in the production of polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET). chemistrysteps.com

Historical Context and Evolution of Research on Cyclopentadecane-1,5-diol

Research into macrocyclic compounds, including diols like this compound, has often been driven by the fragrance industry's quest for synthetic musk odorants. Historically, the synthesis of large-ring structures was a significant challenge. Early synthetic routes to related macrocyclic ketones often involved the partial reduction of diones, where the corresponding diol, in this case, this compound, was frequently an undesired byproduct that needed to be separated. justia.com For instance, methods described in the mid-20th century for the partial reduction of macrocyclic diketones often reported the formation of diols, which complicated the purification of the desired hydroxyketone. justia.com

The evolution of synthetic methods has seen a shift from complex, multi-step protection-deprotection sequences to more direct approaches. justia.com More recent patent literature highlights the strategic use of this compound and its derivatives. For example, processes have been developed where 3-methyl-cyclopentadecane-1,5-diol is a key intermediate or even a starting material for producing valuable fragrance compounds like muscenone. justia.comgoogle.com This marks a shift from viewing the diol as a mere byproduct to recognizing its utility as a valuable precursor in its own right.

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for this compound is primarily centered on its role as a precursor in the synthesis of high-value chemicals, particularly macrocyclic musks. justia.comjustia.com Recent patents focus on optimizing the synthesis of its parent diketone, 3-methylcyclopentadecane-1,5-dione (B12654795), and the subsequent controlled reduction to either the hydroxyketone or the diol. justia.comgoogle.com A significant challenge that persists is controlling the selectivity of these reductions to avoid over-reduction to the diol when the hydroxyketone is the target, or to efficiently produce the diol when it is the desired product. justia.com

Another challenge lies in developing more efficient and environmentally benign synthetic routes. While methods using reagents like sodium borohydride (B1222165) are common, they often require careful control of stoichiometry and temperature to achieve the desired product distribution. justia.com The development of catalytic methods, potentially using hydrogenation, is an area of interest, though it can present technological complexities. justia.com Furthermore, while its application in fragrance synthesis is established, exploring its potential in other areas like polymer science or as a scaffold in medicinal chemistry remains a relatively untapped field of research. There is also a need for more comprehensive studies on the stereoselective synthesis of this compound isomers and the characterization of their distinct properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O2 B14400651 Cyclopentadecane-1,5-diol CAS No. 89328-34-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89328-34-7

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

cyclopentadecane-1,5-diol

InChI

InChI=1S/C15H30O2/c16-14-10-7-5-3-1-2-4-6-8-11-15(17)13-9-12-14/h14-17H,1-13H2

InChI Key

RKCPMVMJZBWSMR-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCC(CCCC1)O)O

Origin of Product

United States

Synthetic Methodologies for Cyclopentadecane 1,5 Diol

Retrosynthetic Analysis of the Cyclopentadecane-1,5-diol Skeleton

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. deanfrancispress.combibliotekanauki.pl For this compound, the key disconnection occurs at the carbon-carbon or carbon-oxygen bonds within the fifteen-membered ring.

A common retrosynthetic approach for a 1,5-diol involves disconnecting the bonds adjacent to the hydroxyl groups, suggesting a precursor dicarbonyl compound, specifically a 1,5-diketone. deanfrancispress.com In the case of this compound, this would lead to a linear 15-carbon chain with ketone or aldehyde functionalities at the 1 and 5 positions. The forward synthesis would then involve the cyclization of this linear precursor.

Another strategic disconnection could involve breaking the carbon backbone of the ring itself, often at a point that simplifies the precursor into two more manageable fragments. For instance, a disconnection could lead to two linear fragments that can be joined and then cyclized. The choice of disconnection is often guided by the availability of reliable ring-closing reactions.

Classical Macrocyclization Strategies Employed in this compound Synthesis

The formation of macrocycles is often plagued by competing intermolecular reactions that lead to polymers. wikipedia.org Several classical strategies have been developed to favor the desired intramolecular cyclization.

High Dilution Techniques and Their Efficacy

The high dilution principle is a fundamental strategy in macrocyclization. wikipedia.org By maintaining a very low concentration of the linear precursor, the probability of one end of the molecule reacting with the other end (intramolecularly) is increased relative to reacting with another molecule (intermolecularly). researchgate.net This is typically achieved by the slow addition of the precursor to a large volume of solvent, often using syringe pumps to ensure a controlled and slow rate of addition. wikipedia.org While effective, this method can be impractical for large-scale synthesis due to the large solvent volumes and long reaction times required. acs.org The effectiveness of high dilution is based on the kinetic favorability of intramolecular reactions under dilute conditions. researchgate.net

Template-Assisted Macrocyclization Approaches

Template-assisted macrocyclization utilizes a metal cation, an anion, or a neutral molecule to pre-organize the linear precursor into a conformation that favors cyclization. acs.orgcsic.es The template acts as a scaffold, bringing the reactive ends of the precursor into proximity. acs.org For the synthesis of diols or their precursors, metal cations can coordinate with the oxygen atoms of the precursor, promoting a cyclic arrangement. csic.es This pre-organization reduces the entropic barrier to cyclization, often leading to higher yields and selectivity for the desired macrocycle. acs.org The template can be removed after the ring has been formed. csic.es

Ring-Closing Metathesis (RCM) in Macrocyclic Diol Synthesis

Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of unsaturated macrocycles. wikipedia.orgrsc.org This reaction involves the intramolecular reaction of a diene, catalyzed by a transition metal complex, typically containing ruthenium or molybdenum, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org For the synthesis of this compound, a linear precursor containing two terminal alkene groups would be required. The RCM reaction would form an unsaturated 15-membered ring, which could then be hydrogenated to yield the saturated cyclopentadecane (B1582441) backbone. The hydroxyl groups can either be present in the precursor or introduced after cyclization. RCM is valued for its functional group tolerance and its ability to form a wide range of ring sizes. wikipedia.orgorganic-chemistry.org

Strategy Principle Advantages Disadvantages
High Dilution Minimizes intermolecular reactions by keeping precursor concentration low. researchgate.netwikipedia.orgGenerally applicable to many cyclization reactions.Requires large solvent volumes and long reaction times, can be inefficient. acs.org
Template-Assisted Uses a template to pre-organize the precursor for cyclization. acs.orgIncreases yield and selectivity, can control ring size. acs.orgRequires a suitable template and subsequent removal. csic.es
Ring-Closing Metathesis Intramolecular metathesis of a diene to form a cycloalkene. wikipedia.orgHigh functional group tolerance, forms various ring sizes efficiently. wikipedia.orgorganic-chemistry.orgRequires a diene precursor and a metal catalyst; product is unsaturated.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated methods for constructing complex molecules like this compound, including techniques that control stereochemistry.

Enantioselective Synthesis and Stereocontrol Considerations

When the target molecule, or its precursors, contains stereocenters, controlling the stereochemical outcome of the synthesis is crucial. Macrocyclic stereocontrol refers to the ability of the macrocyclic ring's conformation to direct the stereochemistry of subsequent reactions. wikipedia.org Even remote stereogenic centers can influence the conformational preferences of the macrocycle, thereby directing the approach of reagents to a specific face of the molecule. wikipedia.orgpurdue.edu

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance sustainability. scispace.comresearchgate.net These principles provide a framework for developing more efficient and less hazardous chemical processes. The application of these principles to the synthesis of this compound involves considerations from feedstock selection to waste prevention.

Key green chemistry principles relevant to this compound synthesis include:

Prevention : It is preferable to prevent waste generation than to treat it after it has been created. This principle encourages the development of synthetic routes with high selectivity and yield, minimizing the formation of byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, addition reactions like catalytic hydrogenation, which could convert a precursor like cyclopentadecene-1,5-dione to this compound, exhibit 100% atom economy.

Less Hazardous Chemical Syntheses : Synthetic methods should aim to use and generate substances with little to no toxicity. This involves avoiding toxic reagents and solvents.

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. Research into using natural resources like olive oil to synthesize macrocyclic lactones demonstrates the potential for applying this principle to large-ring structures. acs.org

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. scispace.comacs.org The specificity of enzymes in biocatalytic routes can often eliminate the need for protecting groups. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.org The use of metal catalysts (e.g., Platinum, Palladium, Ruthenium) for hydrogenation is a prime example. libretexts.orgillinois.edu

Design for Energy Efficiency : Energy requirements should be minimized. Synthetic methods should ideally be conducted at ambient temperature and pressure. acs.org Microwave-assisted synthesis is one technique that can improve energy efficiency. athensjournals.gr

Chemoenzymatic and Biocatalytic Pathways for this compound

Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional organic synthesis, leveraging the high selectivity and efficiency of enzymes. nih.govnih.gov These approaches are particularly valuable for complex molecules where achieving regio- and stereoselectivity is challenging. biorxiv.org The synthesis of this compound can benefit from enzymes that perform specific transformations under mild, aqueous conditions, often shortening synthetic routes. nih.govresearchgate.net

A significant challenge in synthesizing this diol is the selective hydroxylation of the C-H bonds on the flexible 15-membered ring. Biocatalysis provides a potential solution. Cytochrome P450 monooxygenases, for example, are known to catalyze the hydroxylation of a wide range of substrates. researchgate.net Research has shown that engineered P450 enzymes can selectively oxidize C-H bonds in macrocyclic structures. In a notable study, an engineered P450 variant, PikCD50N-RhFRED, was used to hydroxylate desosaminyl cyclopentadecane, a 15-membered macrocycle, with a 65% yield. pnas.org This demonstrates the feasibility of using biocatalysts to introduce hydroxyl groups onto a cyclopentadecane skeleton with high precision.

Another chemoenzymatic strategy involves the use of dioxygenase enzymes. Toluene dioxygenase (TDO), for instance, can convert aromatic compounds like bromobenzene (B47551) into enantiomerically pure cis-1,2-dihydrocatechols. researchgate.net These diols can then serve as versatile chiral building blocks for further chemical synthesis. researchgate.net While this approach is less direct for a saturated macrocycle like this compound, it exemplifies how biocatalysis can be integrated into a multi-step synthesis to establish key stereocenters early in the process.

Optimization of Reaction Conditions and Yields in this compound Production

A direct and viable route to this compound is the reduction of the corresponding diketone, Cyclopentadecane-1,5-dione. Optimizing the reaction conditions for this transformation is crucial for maximizing yield and purity. The choice of reducing agent, catalyst, solvent, temperature, and pressure all play significant roles.

One method for this reduction is catalytic hydrogenation . libretexts.org This heterogeneous reaction typically involves hydrogen gas and a finely divided metal catalyst. libretexts.org The efficiency of the hydrogenation is highly dependent on several factors:

Catalyst Metal : Platinum (used as PtO₂, Adams' catalyst), palladium (often on a carbon support, Pd/C), and Nickel (as Raney Nickel) are common choices. libretexts.orgillinois.edu Ruthenium is also effective, particularly for aromatic ring reduction, and is resistant to poisoning. illinois.edu The choice of metal can influence selectivity and reaction rate.

Catalyst Support : For catalysts like palladium, the support material (e.g., charcoal) can affect the catalyst's activity and stability. illinois.edu

Solvent : The solvent must dissolve the substrate without reacting with the catalyst. Common solvents include ethanol, acetic acid, or tetrahydrofuran (B95107) (THF). libretexts.orgillinois.edu The solvent can sometimes have an unpredictable effect on the reaction rate. illinois.edu

Temperature and Pressure : Hydrogenations can be run under a wide range of conditions. While many proceed at ambient temperature and pressure, increasing temperature and pressure can significantly increase the reaction rate, though sometimes at the cost of selectivity. illinois.edu

A patent describes the reduction of a related compound, 3-methyl-cyclopentadecanedione, to the corresponding diol using catalytic hydrogenation with Raney nickel at room temperature, or alternatively, using sodium borohydride (B1222165) (NaBH₄). google.com While NaBH₄ is a stoichiometric reagent and thus less "green," it offers a simpler experimental setup. Systematic optimization involves screening different catalysts, solvents, and conditions to identify the most efficient protocol. researchgate.net

Challenges and Innovations in Macrocyclic Diol Synthesis Relevant to this compound

The synthesis of macrocycles like this compound presents unique challenges not typically encountered in the synthesis of smaller rings or acyclic molecules. The primary difficulty lies in the cyclization step, where intramolecular reaction must compete favorably against intermolecular polymerization. This is an entropically disfavored process, often requiring high-dilution conditions, which are impractical for large-scale production.

Key challenges include:

Ring-Chain Competition : During the final ring-closing step, the two ends of a linear precursor molecule must react with each other rather than with other molecules in the solution. This requires specialized techniques to favor cyclization.

Conformational Complexity : Large rings are highly flexible and can adopt many conformations, making it difficult to control their reactivity and achieve stereoselectivity.

Stereocontrol : Introducing functional groups, such as the two hydroxyls in a 1,5-relationship, with specific and predictable stereochemistry (e.g., cis vs. trans, R vs. S) is a significant hurdle, especially on a flexible macrocyclic scaffold. rsc.org

In response to these challenges, significant innovations have emerged in synthetic chemistry:

Ring-Opening Metathesis Polymerization (ROMP) : While traditionally used to polymerize strained cyclic olefins, recent advances have enabled the polymerization of unstrained macrocycles in what is known as entropy-driven ROMP (ED-ROMP). bham.ac.uk This method leverages the entropic gain of forming a long polymer chain from many individual rings. bham.ac.uk While the goal is polymerization, the underlying principles of activating and opening large, unstrained rings are highly innovative and could potentially be adapted for other macrocyclic transformations. nih.govacs.org

Template-Directed Synthesis : Using a template (either a metal ion or another organic molecule) can pre-organize the linear precursor into a cyclic conformation, facilitating the final ring-closing reaction and improving yields.

Biocatalytic and Chemoenzymatic Synthesis : As discussed previously, enzymes offer an innovative solution to the challenge of selective functionalization. Their ability to operate on specific sites of a complex molecule under mild conditions can bypass many of the difficulties of traditional methods. researchgate.net

Computer-Aided Synthesis Planning (CASP) : Modern computational tools are being developed to design and predict viable synthetic routes, including complex chemoenzymatic pathways, which can accelerate the discovery of novel and efficient methods for producing molecules like this compound. biorxiv.orgchemrxiv.org

Advanced Structural Elucidation and Stereochemical Investigations of Cyclopentadecane 1,5 Diol

Conformational Analysis of Cyclopentadecane-1,5-diol

The conformational analysis of this compound is challenging due to the high flexibility of the fifteen-membered ring. Unlike smaller rings such as cyclohexane, where a few low-energy conformations like the "chair" and "boat" dominate, large rings can exist in numerous conformations with very similar energy levels. github.iosaskoer.ca The study of these conformations involves both experimental and theoretical approaches.

Experimental Conformational Studies (e.g., X-ray Crystallography of preferred conformers)

For this compound, a single-crystal X-ray diffraction analysis would reveal the preferred conformation adopted by the molecule in the solid state. Due to the flexibility of the macrocycle, it is possible that the molecule adopts a conformation that allows for favorable crystal packing and intermolecular interactions, particularly hydrogen bonding. Large, substituted cycloalkanes often adopt complex, irregular conformations to minimize steric and torsional strain. github.io While a specific crystal structure for this compound is not publicly documented, analysis of related macrocyclic compounds shows that they often adopt twisted or folded structures in the solid state. rsc.org Such an analysis would provide the key parameters that define the molecular structure.

Table 1: Potential Crystallographic Data for this compound This table is illustrative of the data that would be obtained from an X-ray crystallography experiment.

ParameterDescriptionExample Value Range
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).-
Space GroupThe specific symmetry group of the crystal.-
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.Å and °
Z ValueThe number of molecules per unit cell.-
Key Torsion AnglesDihedral angles that define the conformation of the 15-membered ring.-180° to +180°
Hydrogen Bond Distances/AnglesGeometric parameters of intra- and intermolecular hydrogen bonds.~1.5-2.5 Å (H···A), ~2.5-3.5 Å (D···A)

Theoretical Conformational Analysis (e.g., Molecular Mechanics, Dynamic Simulations)

Theoretical methods are essential for exploring the vast conformational space of flexible molecules like this compound. Conformational analysis is the study of the different energy levels associated with the various three-dimensional arrangements a molecule can adopt through rotation around single bonds. libretexts.org

Molecular Mechanics (MM) calculations use classical force fields to estimate the potential energy of a molecule as a function of its geometry. This approach is computationally efficient and allows for the rapid exploration of many possible conformations. Force fields such as MM3, AMBER, or CHARMM are parameterized to reproduce experimental geometries and energies. For this compound, a systematic search or a Monte Carlo search would likely identify a multitude of low-energy conformers, differing in the puckering of the ring and the orientation of the hydroxyl groups. github.io

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, MD can show how the molecule transitions between different conformations, providing a more realistic picture of its flexibility and the relative populations of different conformers in solution or the gas phase. These simulations can also be used to explore how factors like solvent and temperature influence the conformational equilibrium.

Table 2: Theoretical Methods for Conformational Analysis

MethodPrincipleApplication to this compound
Molecular Mechanics (MM)Uses classical physics (force fields) to calculate the potential energy of conformers.Identification of numerous local energy minima and their relative stabilities.
Monte Carlo (MC) SearchRandomly samples conformational space to find low-energy structures.Efficiently explores the vast number of possible ring conformations.
Molecular Dynamics (MD)Simulates the movement of atoms over time based on classical mechanics.Reveals conformational transitions, flexibility, and the influence of the environment (e.g., solvent).
Quantum Mechanics (QM)Uses quantum theory (e.g., DFT) for more accurate energy calculations of specific conformers.Refines the energies and geometries of the most stable conformers identified by MM/MD.

Stereochemical Aspects and Chiroptical Properties of this compound

The structure of this compound contains two potential stereogenic centers at the C1 and C5 positions, where the hydroxyl groups are attached. This gives rise to several possible stereoisomers. The specific stereochemistry can have a profound impact on the molecule's biological activity and physical properties. researchgate.net

The isomers can be classified based on the relative orientation of the two hydroxyl groups as either cis (on the same side of the ring) or trans (on opposite sides).

trans-Cyclopentadecane-1,5-diol : The C1 and C5 carbons are chiral. This diastereomer exists as a pair of enantiomers: (1R,5R) and (1S,5S).

The synthesis of specific stereoisomers of 1,5-diols often requires advanced stereoselective methods. researchgate.netacs.org

Chiroptical properties are physical properties that arise from the differential interaction of a chiral molecule with left- and right-circularly polarized light. acs.org Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are used to study these properties. For this compound, each distinct enantiomer ((1R,5R), (1S,5S), and potentially the cis enantiomers) would have a unique chiroptical signature. For instance, the (1R,5R) and (1S,5S) enantiomers would be expected to produce mirror-image ECD spectra. These techniques are invaluable for assigning the absolute configuration of chiral molecules, often in combination with quantum chemical calculations. amu.edu.plresearchgate.net

Table 3: Potential Stereoisomers of this compound

DiastereomerConfigurationChiralityRelationship
trans(1R, 5R)ChiralEnantiomers
(1S, 5S)Chiral
cis(1R, 5S)Chiral or AchiralEnantiomers or Meso
(1S, 5R)Chiral or Achiral*

The chirality of the cis isomer depends on whether the molecule can adopt a conformation with a plane of symmetry.

Intramolecular and Intermolecular Hydrogen Bonding Networks within this compound

The two hydroxyl (-OH) groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds, which significantly influence the compound's conformation and physical properties.

Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond can form between the C1-OH and C5-OH groups. For this to occur, the flexible fifteen-membered ring must adopt a conformation that brings these two groups into close proximity (a transannular interaction). The formation of such a bond would create a new bicyclic-like structure, significantly restricting the conformational freedom of the macrocycle. The strength of this interaction would depend on the precise geometry (O-H···O distance and angle) achieved in the folded conformation. mdpi.com

Intermolecular Hydrogen Bonding : In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to be the dominant non-covalent interactions. Each diol molecule can potentially form up to four hydrogen bonds with its neighbors (two as a donor, two as an acceptor). This can lead to the formation of extensive one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks that define the crystal structure.

Table 4: Comparison of Hydrogen Bonding in this compound

PropertyIntramolecular H-BondIntermolecular H-Bond
InteractionBetween C1-OH and C5-OH of the same molecule.Between -OH groups of different molecules.
RequirementRing must fold to bring groups into proximity.Molecules must be in close proximity.
Effect on ConformationHighly restrictive; creates a pseudo-bicyclic system.Governs the packing arrangement in the solid state.
Dominant PhasePotentially in the gas phase or dilute non-polar solutions.Dominant in the solid state and concentrated solutions.

Solid-State Structures and Polymorphism of this compound

The solid-state structure of a compound describes the arrangement of molecules in a crystal. Polymorphism is the ability of a solid material to exist in two or more different crystal structures. news-medical.netnih.gov Each polymorph, while having the same chemical composition, possesses a different crystal lattice and can exhibit distinct physical properties, including melting point, solubility, stability, and bioavailability. escholarship.org

Given the high conformational flexibility and the strong hydrogen-bonding capability of this compound, the existence of polymorphism is highly probable. Different polymorphs could arise from several factors:

Conformational Polymorphism : Different low-energy conformers of the macrocycle may be "trapped" during crystallization, leading to distinct crystal packing arrangements. escholarship.org For example, one polymorph might contain a more extended ring conformation, while another might feature a more folded structure stabilized by an intramolecular hydrogen bond.

Packing Polymorphism : Even with the same molecular conformation, molecules can pack in different ways, often involving different hydrogen-bonding motifs (e.g., chains vs. sheets). This is common in macrocyclic compounds. rsc.orgresearchgate.net

The identification and characterization of different polymorphs would require techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR.

Table 5: Potential Origins of Polymorphism in this compound

Source of PolymorphismDescription
Molecular ConformationThe flexible 15-membered ring can adopt different stable shapes (conformers) that pack into unique crystal lattices.
Hydrogen-Bonding NetworkThe -OH groups can form different intermolecular connection patterns (e.g., linear chains, cyclic dimers, 2D sheets), resulting in different crystal structures.
StereoisomerismCrystallization of different stereoisomers (cis vs. trans) will result in fundamentally different crystal structures. Racemic mixtures may crystallize differently from pure enantiomers.
Solvation (Pseudopolymorphism)Inclusion of solvent molecules (e.g., water to form hydrates) into the crystal lattice creates new structures known as solvates or pseudopolymorphs. nih.gov

Theoretical and Computational Chemistry Studies on Cyclopentadecane 1,5 Diol

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. d-nb.info It is a cornerstone of modern computational chemistry, providing a framework to understand and predict molecular properties based on the electron density. tum.de DFT calculations allow for the determination of a molecule's geometric and electronic characteristics, including total energy and normal vibration frequencies. researchgate.net

For a molecule like Cyclopentadecane-1,5-diol, DFT studies can elucidate its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability. These frontier orbitals are central to understanding a molecule's reactivity, as they govern its ability to donate or accept electrons in chemical reactions.

DFT also enables the calculation of various reactivity descriptors that provide quantitative insights into chemical behavior. researchgate.net These descriptors, derived from how the energy of the system changes with respect to the number of electrons or the external potential, help in predicting sites of electrophilic or nucleophilic attack. d-nb.inforesearchgate.net For this compound, this would involve identifying the most reactive sites within the 15-membered ring and at the hydroxyl functional groups. The analysis can predict how the molecule will interact with other reagents, which is fundamental for understanding potential reaction mechanisms. ijcce.ac.ir

The accuracy of DFT calculations is contingent on the choice of the functional and basis set. researchgate.net Functionals like B3LYP are commonly employed, and basis sets such as 6-31G* provide a good balance between computational cost and accuracy for organic molecules. researchgate.net These computational studies can also predict thermodynamic characteristics like the Gibbs free energy of formation, which are valuable for assessing the stability of different isomers and conformers. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly valuable for exploring the conformational landscape of flexible molecules like macrocycles, which can adopt a multitude of shapes or conformations. ethz.chchemrxiv.orgnih.gov The conformation of a molecule significantly influences its physical properties and biological activity. mun.ca

For this compound, a 15-membered macrocyclic diol, MD simulations can reveal the dynamic nature of its large ring. These simulations generate trajectories that map out the accessible conformations, the energy barriers between them, and the relative populations of different conformational states. biorxiv.orgelifesciences.org Understanding this landscape is crucial, as the molecule's reactivity and interaction with its environment are dependent on its three-dimensional structure. mun.ca

The process begins with an initial structure, often derived from experimental data or preliminary computational modeling. The simulation then calculates the forces between atoms using a chosen force field and integrates Newton's equations of motion to predict their subsequent positions and velocities. mdpi.com This iterative process generates a detailed picture of the molecule's dynamic behavior. researchgate.net For large and flexible systems like this compound, enhanced sampling techniques such as replica-exchange molecular dynamics (REMD) are often employed to overcome energy barriers and explore a wider range of conformations efficiently. ethz.chchemrxiv.orgnih.gov

The results from MD simulations can identify the most stable, low-energy conformations, as well as transient intermediate states that may be critical in chemical reactions. nih.gov This information provides a comprehensive understanding of the molecule's flexibility and the interplay of forces that govern its shape, which is essential for predicting its chemical behavior and designing new applications. biorxiv.org

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, CD spectra)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. These computational methods can provide valuable data for parameters such as NMR chemical shifts, vibrational frequencies, and circular dichroism (CD) spectra, which are often challenging to fully resolve through experimental means alone.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. While experimental NMR provides crucial data, quantum chemical calculations can help in assigning complex spectra and understanding the relationship between conformation and chemical shift. For a flexible macrocycle like this compound, different conformations can lead to variations in the electronic environment of each nucleus, affecting their shielding and, consequently, their chemical shifts. Computational modeling can predict the chemical shifts for various low-energy conformers, and by comparing these with experimental data, a more accurate picture of the dominant solution-state structure can be obtained.

Vibrational Frequencies: Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are commonly used to compute harmonic vibrational frequencies. arxiv.orgmdpi.comsmu.edu These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions. mdpi.com For this compound, this would involve identifying the characteristic stretching and bending frequencies of the C-H, C-C, C-O, and O-H bonds, providing a vibrational fingerprint of the molecule. researchgate.net

Circular Dichroism (CD) Spectra: Circular dichroism spectroscopy is a powerful method for determining the absolute configuration of chiral molecules. nih.govresearchgate.net The technique measures the differential absorption of left- and right-circularly polarized light. Time-dependent density functional theory (TDDFT) has become a standard method for calculating CD spectra from first principles. nih.govresearchgate.netarxiv.org The process involves first performing a conformational analysis to identify all significant low-energy conformers. nih.gov Then, the CD spectrum for each conformer is calculated, and a Boltzmann-averaged spectrum is generated for comparison with the experimental spectrum. nih.govmdpi.com This comparison allows for the unambiguous assignment of the absolute stereochemistry of chiral centers, which for this compound would be the C1 and C5 positions. The calculated CD spectrum is highly sensitive to the molecule's conformation, making it a robust tool for stereochemical analysis. mdpi.comrsc.org

Computational Prediction of Reaction Pathways and Transition States Involving this compound

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces. This allows for the prediction of reaction pathways and the characterization of transition states, which are the high-energy structures that connect reactants to products. nsf.gov

For reactions involving this compound, methods like DFT can be used to model the energetic landscape of a proposed transformation. ijcce.ac.ir By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. For example, in a potential oxidation reaction of one of the hydroxyl groups to a ketone, computational methods could identify the transition state structure for this transformation. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated. ijcce.ac.ir A lower activation energy indicates a more favorable and faster reaction. ijcce.ac.ir

These calculations can also provide insights into the regioselectivity and stereoselectivity of a reaction. For a molecule like this compound with multiple potential reaction sites, computational models can predict which site is more likely to react by comparing the activation energies of the different possible pathways. For instance, if an enzymatic hydroxylation were to occur on the macrocyclic ring, calculations could help predict which methylene (B1212753) groups are most susceptible to oxidation by modeling the interaction with the enzyme's active site. pnas.org

Furthermore, computational studies can explore the feasibility of various reaction mechanisms, such as concerted versus stepwise pathways. By identifying all relevant stationary points on the potential energy surface, a comprehensive understanding of how the reaction proceeds at a molecular level can be achieved. This predictive capability is invaluable for rationalizing experimental observations and for designing new synthetic routes.

Force Field Development and Validation for this compound Systems

Molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. ethz.chchemrxiv.orgnih.gov A force field is a collection of equations and associated parameters that define the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). ambermd.org The accuracy of MD simulations is critically dependent on the quality of the underlying force field. ethz.chchemrxiv.orgnih.gov

While general-purpose force fields like GAFF, OPLS-AA, and CHARMM are widely used for organic and biomolecular systems, their parameters may not always be optimal for specific or unusual molecular architectures like large macrocycles. ethz.chchemrxiv.orgnih.govambermd.org Therefore, for a molecule like this compound, it may be necessary to develop and validate a specific force field or refine existing ones to ensure accurate simulations.

Force Field Development: The development or refinement of a force field typically involves parameterizing it against high-level quantum mechanical calculations or experimental data. nih.govumn.edubohrium.com For instance, torsional parameters, which are crucial for describing the conformational preferences of the flexible macrocyclic ring, can be refined by fitting them to the potential energy surface calculated using accurate ab initio methods like MP2. bohrium.com Non-bonded parameters, such as Lennard-Jones terms and partial atomic charges, are often adjusted to reproduce experimental bulk properties like density, heat of vaporization, or solvation free energies. nih.govbohrium.com

Force Field Validation: Once a force field is developed or modified, it must be rigorously validated. Validation involves running simulations and comparing the calculated properties against a set of experimental data that was not used in the parameterization process. For macrocycles, a powerful validation method is to compare the conformational ensembles generated by MD simulations with experimental data from NMR spectroscopy, such as Nuclear Overhauser Effect (NOE) distance restraints. ethz.chchemrxiv.orgnih.gov If the simulated conformations are consistent with the experimental constraints, it provides confidence in the accuracy of the force field. Recent benchmarks have shown that modern force fields like OpenFF and XFF can yield good results for macrocycles, often outperforming older ones. ethz.chchemrxiv.orgnih.gov However, discrepancies can still arise, highlighting the ongoing need for careful validation for specific molecular systems. ethz.chchemrxiv.org

Chemical Reactivity and Derivatization Strategies for Cyclopentadecane 1,5 Diol

Functionalization of Hydroxyl Groups in Cyclopentadecane-1,5-diol

The hydroxyl groups are the most reactive sites in the this compound molecule, making them primary targets for derivatization.

Esterification and Etherification Reactions of the Diol

Esterification: The conversion of the hydroxyl groups to esters is a fundamental transformation. This can be achieved through reaction with various acylating agents such as carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid catalyst or a base to activate the hydroxyl group or neutralize the acidic byproduct. For instance, the formation of 3-chloropropane-1,2-diol esters has been studied in model systems, highlighting the reactivity of diols in ester formation. agriculturejournals.cz The oxidative esterification of 1,2-diols to esters can also be achieved using specific catalytic systems. researchgate.net

Etherification: The formation of ethers from this compound can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a strong base to form alkoxides, which then react with an alkyl halide. Another approach is the acid-catalyzed dehydration of the diol, which can lead to the formation of cyclic ethers under specific conditions.

Oxidation and Reduction Pathways of this compound

Oxidation: The oxidation of this compound can yield different products depending on the oxidizing agent and reaction conditions. Partial oxidation can lead to the corresponding hydroxy-ketone, while complete oxidation of both hydroxyl groups results in the formation of cyclopentadecane-1,5-dione. justia.comgoogle.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), ozone (O₃), and hydrogen peroxide (H₂O₂). justia.com The synthesis of 3-methylcyclopentadecane-1,5-dione (B12654795) from the corresponding diol is a notable example. justia.comgoogle.com The oxidative cleavage of the C-C bond between the hydroxyl-bearing carbons is also a possible reaction pathway for 1,2-diols under certain oxidative conditions, leading to the formation of aldehydes or carboxylic acids. researchgate.net

Reduction: While this compound itself is already in a reduced state, the term "reduction" in this context often refers to the reduction of its derivatives, such as the corresponding dione (B5365651), back to the diol. For example, the reduction of 3-methyl-1,5-cyclopentadecanedione with sodium borohydride (B1222165) (NaBH₄) can be controlled to produce the diol, although over-reduction is a potential side reaction. justia.com The partial reduction of related diketones to hydroxyketones has also been explored using catalysts like Adams catalyst. justia.com

Table 1: Oxidation and Reduction Reactions of this compound and its Derivatives Reaction TypeStarting MaterialReagent(s)Product(s)ReferenceOxidationThis compoundKMnO₄, O₃, H₂O₂Cyclopentadecane-1,5-dionejustia.comReduction3-Methyl-1,5-cyclopentadecanedioneNaBH₄3-Methylthis compoundjustia.comPartial Reduction1,9-CyclohexadecanedioneAdams catalystHydroxyketones and diolsjustia.com

Formation of Cyclic Ethers or Acetals/Ketals Derived from this compound

Cyclic Ethers: Intramolecular dehydration of this compound can lead to the formation of a bicyclic ether. This cyclodehydration is often catalyzed by acids and is an important reaction for synthesizing various cyclic ether structures. nih.gov For example, the dehydration of 3-methyl-cyclopentadecane-1,5-diol can yield bicyclic ether derivatives. The synthesis of cyclic ethers from 1,n-diols using heteropoly acids as catalysts has been shown to be an effective method. nih.gov

Acetals/Ketals: this compound can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals. google.commdpi.com This reaction involves the nucleophilic attack of the hydroxyl groups on the carbonyl carbon. libretexts.orglibretexts.orgpressbooks.pub The formation of a five- or six-membered ring is common when using a 1,2- or 1,3-diol, respectively. However, with a 1,5-diol like this compound, the formation of a larger, more flexible cyclic acetal (B89532) ring would occur. The stability of cyclic acetals makes them useful as protecting groups for carbonyl compounds in organic synthesis. total-synthesis.comlibguides.com

Table 2: Cyclization Reactions Involving this compound Reaction TypeReactantsCatalyst/ConditionsProduct TypeReferenceCyclic Ether FormationThis compoundAcid catalyst (e.g., heteropoly acids)Bicyclic Ethernih.govAcetal/Ketal FormationThis compound and Aldehyde/KetoneAcid catalystCyclic Acetal/Ketalgoogle.commdpi.com

Ring Transformations and Skeletal Rearrangements of the Cyclopentadecane (B1582441) Skeleton

The large and flexible fifteen-membered ring of this compound can undergo various transformations and rearrangements. These reactions are often driven by the desire to form thermodynamically more stable smaller or larger ring systems, or to introduce specific functional groups in a regioselective manner. Skeletal rearrangements can be initiated by creating a reactive intermediate, such as a carbocation or a radical, on the cyclopentadecane ring. While specific examples for this compound are not extensively documented in the provided results, the principles of macrocyclic ring chemistry suggest that reactions like transannular cyclizations and ring expansions or contractions are plausible. nih.gov For instance, acid-catalyzed processes could lead to the formation of bicyclic systems through intramolecular reactions.

This compound as a Precursor for Complex Organic Molecules

This compound and its derivatives are valuable precursors in the synthesis of complex organic molecules, particularly macrocyclic compounds with interesting biological or olfactory properties. justia.com A prominent example is its connection to the synthesis of muscone (B1676871), a valuable fragrance ingredient. chemicalbook.comrsc.org The dione derivative, cyclopentadecane-1,5-dione, can be converted to muscone through a series of reactions. justia.comgoogle.com Furthermore, the tetrahydrofuran (B95107) motif, which can be derived from diols, is a common structural feature in many polyketide marine natural products with significant biological activities. mdpi.com The cyclopentadecane skeleton itself is found in antibiotics like mangromicins. jst.go.jp

Mechanistic Studies of Advanced Chemical Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling the outcome and optimizing reaction conditions. Mechanistic studies often involve a combination of experimental techniques and computational modeling. For instance, the oxidation of a related bicyclic precursor to 3-methylcyclopentadecane-1,5-dione involves an intermediate that could not be isolated, suggesting a complex reaction pathway. justia.com The mechanism of acetal formation from diols and carbonyls is well-established and proceeds through a hemiacetal intermediate. libretexts.orglibretexts.orgpressbooks.pub In the context of macrocycles, computational studies can provide insights into the strain energies and conformational preferences that influence reactivity and the ratio of macrocyclic to oligomeric products. nih.gov Furthermore, understanding the electronic delocalization in macrocyclic systems can help in predicting their properties and reactivity. peeksgroup.com

Advanced Spectroscopic Characterization Techniques Applied to Cyclopentadecane 1,5 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. youtube.com For cyclopentadecane-1,5-diol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. researchgate.netdocbrown.info

In a typical ¹H NMR spectrum of a diol, the hydroxyl (-OH) protons exhibit characteristic chemical shifts. researchgate.netresearchgate.net The chemical shifts of the protons attached to the carbon atoms of the cyclopentadecane (B1582441) ring provide information about their local electronic environment. docbrown.info Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms, including those bearing the hydroxyl groups and the aliphatic carbons of the ring. researchgate.net

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To unravel the complex spin systems and establish connectivity within the this compound molecule, a combination of 2D NMR experiments is employed. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu In this compound, COSY spectra would reveal correlations between neighboring protons along the carbon backbone, helping to trace the connectivity of the large ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduprinceton.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the this compound structure. arxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. princeton.eduresearchgate.net This is particularly useful for determining the stereochemistry and conformational preferences of the large, flexible cyclopentadecane ring.

Table 1: Common 2D NMR Experiments and Their Application to this compound
2D NMR ExperimentInformation GainedRelevance to this compound
COSYIdentifies coupled protons (¹H-¹H correlations). sdsu.eduprinceton.eduEstablishes the sequence of protons along the 15-membered ring.
HSQCCorrelates directly bonded protons and carbons (¹H-¹³C one-bond correlations). sdsu.eduprinceton.eduAssigns specific proton signals to their corresponding carbon atoms. arxiv.org
HMBCShows long-range couplings between protons and carbons (¹H-¹³C multiple-bond correlations). sdsu.eduprinceton.eduConfirms the carbon skeleton and the positions of the two hydroxyl groups.
NOESYReveals through-space proximity of protons. princeton.eduresearchgate.netProvides insights into the 3D structure and conformational preferences of the flexible ring.

Variable Temperature NMR for Conformational Equilibria

The flexible nature of the fifteen-membered ring in this compound suggests the existence of multiple low-energy conformations in solution. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study these conformational equilibria. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. These changes can provide thermodynamic and kinetic information about the conformational exchange processes occurring in the molecule.

Vibrational Spectroscopy (IR and Raman) for Hydrogen Bonding and Conformational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. uzh.ch

IR Spectroscopy: In the IR spectrum of this compound, the presence of hydroxyl groups is readily identified by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. jchemrev.commdpi.com The position and shape of this band can indicate the extent of intermolecular and intramolecular hydrogen bonding. jchemrev.com C-H stretching vibrations of the aliphatic ring are expected in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The O-H stretching region in the Raman spectrum can also be used to study hydrogen bonding. mdpi.comresearchgate.netarxiv.org The low-frequency region of the Raman spectrum can reveal information about the skeletal vibrations of the large ring, providing a "fingerprint" of its conformation.

Table 2: Key Vibrational Bands for this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic TechniqueInformation Provided
O-H Stretch3200-3600IR, RamanPresence and nature of hydrogen bonding. jchemrev.comresearchgate.net
C-H Stretch (aliphatic)2850-3000IR, RamanConfirms the presence of the cycloalkane ring. mdpi.com
C-O Stretch1000-1200IRIndicates the presence of alcohol functional groups. researchgate.net
Skeletal VibrationsLow frequencyRamanConformational fingerprint of the 15-membered ring.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties of Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. encyclopedia.pub While this compound itself may not be chiral, its derivatives can be. If chiral centers are introduced into the molecule, or if it adopts a stable chiral conformation, CD spectroscopy can be used to determine its absolute configuration and study its conformational properties in solution. researchgate.netmdpi.com The technique measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pubnih.gov For diols, derivatization with a suitable chromophore is often necessary to obtain a measurable CD signal. encyclopedia.pub The resulting CD spectrum can provide valuable information about the spatial arrangement of the functional groups. nih.gov

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula of this compound (C₁₅H₃₀O₂).

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to study the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to gain structural information. For a diol, characteristic fragmentation patterns often involve the loss of water molecules and cleavage of the carbon-carbon bonds within the ring. This analysis can help to confirm the positions of the hydroxyl groups. Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for purity assessment of this compound. researchgate.net

Advanced X-ray Diffraction Techniques for Single Crystal and Powder Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. rigaku.com

Applications of Cyclopentadecane 1,5 Diol in Materials Science and Supramolecular Chemistry

Cyclopentadecane-1,5-diol as a Monomer in Polymer Synthesis

As a diol, this compound can theoretically serve as a monomer in step-growth polymerization to produce polymers like polyesters and polyurethanes. The inclusion of its large C15 ring into a polymer backbone would be expected to influence properties such as crystallinity, thermal characteristics, and flexibility.

Polycondensation Reactions

Polycondensation is a standard method for producing polyesters, involving the reaction of a diol with a dicarboxylic acid (or its derivative, like a diester or acyl chloride), eliminating a small molecule such as water or methanol. jchemrev.com In this context, this compound could react with various dicarboxylic acids to form long-chain polyesters. The large, flexible aliphatic ring of the diol would likely impart a lower glass transition temperature and reduced crystallinity compared to polymers made with smaller, more rigid diols. acs.org

Despite the theoretical potential, a comprehensive search of scientific and patent literature does not yield specific studies or detailed findings on the use of this compound in polycondensation reactions to create novel polyesters. Research in long-chain aliphatic polymers often focuses on monomers derived from fatty acids or other bio-based resources. acs.org

Ring-Opening Polymerization (if applicable to derivatives)

Ring-opening polymerization (ROP) is a chain-growth polymerization method where a cyclic monomer is opened to form a linear polymer. This method is not directly applicable to this compound itself. However, it could be applied to cyclic ester (lactone) or cyclic carbonate derivatives that could potentially be synthesized from the diol. For instance, intramolecular cyclization of a hydroxy-acid derived from this compound could yield a large-ring lactone, which could then undergo ROP.

Currently, there is no specific information in the available literature detailing the synthesis of such derivatives from this compound or their subsequent use in ring-opening polymerization.

This compound as a Building Block for Macrocyclic and Supramolecular Architectures

The structure of this compound makes it an intriguing building block for creating larger, more complex macrocyclic and supramolecular systems. rug.nl These systems are held together by non-covalent interactions and are central to the field of supramolecular chemistry. acs.orgwiley.com

Host-Guest Chemistry Applications

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, leading to applications in sensing, catalysis, and drug delivery. thno.orgnih.gov Macrocycles are often used as hosts. beilstein-journals.org While this compound is itself a macrocycle, it could also be used as a starting material to synthesize more complex host structures. For example, its diol functionality could be used to attach recognition sites or to link multiple rings together.

A review of the literature indicates that while the general field of host-guest chemistry is well-developed, featuring hosts like cyclodextrins, calixarenes, and pillararenes, there are no specific published examples of host molecules being synthesized from this compound. thno.orgbeilstein-journals.org One study on a helicate complex noted that naphthalene-1,5-diol acted as a guest molecule, but this is a structurally different compound. scielo.br

Self-Assembly Processes and Supramolecular Polymers

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions like hydrogen bonding. nso-journal.org Diols are known to self-assemble via hydrogen bonds between their hydroxyl groups. researchgate.net The large C15 backbone of this compound would add significant van der Waals interactions, potentially influencing the packing and morphology of the resulting supramolecular structures. Such molecules could theoretically form supramolecular polymers, where individual monomers are linked by reversible, non-covalent bonds.

Potential in Advanced Functional Materials (e.g., sensors, optical materials)

The utility of macrocyclic compounds in creating functional materials stems from their ability to act as pre-organized scaffolds. The specific arrangement of functional groups on a macrocyclic ring can lead to materials with novel sensory or optical properties.

Sensors: The development of chemical sensors often relies on host-guest chemistry, where a host molecule selectively binds a target analyte (guest), producing a measurable signal. Macrocycles are excellent candidates for host molecules due to their intrinsic cavities and the ability to position binding sites in a specific spatial arrangement.

While direct application of this compound as a sensor is not reported, its structure holds potential. The 15-membered ring could act as a host for appropriately sized ions or small neutral molecules. The hydroxyl groups are key to this potential, as they can be chemically modified to attach chromophores or fluorophores. Binding of a guest molecule within the macrocyclic cavity could alter the electronic environment of the attached signaling units, leading to a change in color or fluorescence, thus forming the basis of a sensor. Macrocyclic architectures are known to be applied in many fields such as supramolecular assembly and host-guest recognition. ufba.br

Optical Materials: Materials with nonlinear optical (NLO) properties are crucial for applications in photonics and data processing. google.com Organic materials are being investigated for these properties due to their high performance and chemical tunability. google.com The creation of such materials often depends on the precise alignment of molecules with large hyperpolarizabilities.

This compound could serve as a scaffold to build supramolecular structures with potential NLO properties. By functionalizing the diol with donor-acceptor chromophores, it might be possible to create molecules that self-assemble into non-centrosymmetric arrays, a key requirement for second-order NLO activity. While optically active liquids can exhibit second-order nonlinear polarization, this is a property that would need to be imparted to this compound through chiral derivatization. The formation of supramolecular assemblies can be used to create new materials with specific properties.

Feature of this compoundPotential Application AreaRationale
15-Membered Macrocyclic RingHost-Guest Chemistry (Sensors)The pre-organized cavity can potentially bind specific small molecules or ions.
Hydroxyl (-OH) GroupsFunctionalization Site (Sensors, Optical Materials)Allows for the covalent attachment of signaling units (chromophores, fluorophores) or NLO-active moieties.
Supramolecular AssemblyAdvanced Optical MaterialsCan be used as a building block for self-assembled structures with ordered arrangements required for specific optical properties.

Integration of this compound into Nanomaterials (excluding biological/drug applications)

The integration of organic molecules with inorganic nanomaterials can produce hybrid materials with synergistic or entirely new properties. The hydroxyl functional groups of this compound make it a candidate for anchoring onto the surface of various nanomaterials.

The covalent attachment of this compound to the surface of nanoparticles (e.g., silica, gold, or quantum dots) could be achieved through reactions targeting its hydroxyl groups. This surface modification could serve several purposes in materials science:

Surface Passivation and Dispersion: The long aliphatic chain of the cyclopentadecane (B1582441) ring could act as a dispersing agent, preventing the agglomeration of nanoparticles in non-polar matrices, which is crucial for creating stable nanocomposites.

Creation of Recognition Sites: By tethering the macrocycle to a nanoparticle surface, a new hybrid material is formed where the nanoparticle acts as a core and the macrocycle acts as a surface recognition site. This could be a foundational step in developing highly sensitive and selective nanosensors. The use of metal-organic frameworks (MOFs) as a core for synthesizing molecularly imprinted polymers (MIPs) has been shown to add significant value to sensing systems by increasing the number of pores and enhancing recognition sites.

Templating Nanostructure Growth: The macrocycles could potentially be used as templates to direct the formation of specific nanostructures or to create porous materials after their removal.

While the synthesis of hybrid materials using this compound has not been specifically reported, the principles are well-established for other functionalized organic molecules. The unique size and shape of the cyclopentadecane ring could offer new possibilities in controlling the interfacial properties of nanomaterials.

Nanomaterial TypePotential Integration MethodPotential Outcome/Application
Silica Nanoparticles (SiO₂)Silanization followed by etherification with the diol's -OH groups.Improved dispersion in polymer composites; creation of a functional surface for further chemistry.
Gold Nanoparticles (AuNPs)Thiolation of the diol followed by chemisorption onto the gold surface.Creation of a macrocycle-functionalized surface for molecular recognition or sensing applications.
Quantum Dots (QDs)Ligand exchange or direct bonding to the QD surface via the hydroxyl groups.Modification of photophysical properties; creation of a recognition layer for analyte sensing.

Future Directions and Emerging Research Avenues for Cyclopentadecane 1,5 Diol

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for synthesizing Cyclopentadecane-1,5-diol is a primary focus of future research. Current synthetic strategies, while effective, often involve multi-step processes with potential for waste generation. Future endeavors will likely concentrate on the following:

Green Chemistry Approaches: Emphasis will be placed on developing synthetic pathways that align with the principles of green chemistry. This includes the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous solvents and reagents. Research into biomass conversion and biocatalysis could provide sustainable routes to key precursors. ucsb.edu

Catalytic Innovations: The development of novel catalysts will be crucial for improving reaction efficiency and selectivity. This includes designing catalysts for macrocyclization reactions that can operate under milder conditions and with higher yields. ucsb.edu

Flow Chemistry and Process Intensification: Implementing continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control.

Exploration of Untapped Reactivity Profiles and Complex Transformations

The unique structural features of this compound, namely its large, flexible ring and two hydroxyl groups, present a rich landscape for exploring novel chemical transformations. Future research will likely investigate:

Selective Functionalization: Developing methods for the selective functionalization of one or both hydroxyl groups will be key to creating a diverse range of derivatives with tailored properties. This could involve enzymatic transformations or the use of advanced protecting group strategies.

Ring-Opening and Ring-Closing Reactions: Investigating novel ring-opening polymerization and metathesis reactions could lead to the synthesis of new polymers and complex macrocycles with unique architectures and functionalities.

Tandem and Multicomponent Reactions: Designing one-pot reactions that form multiple bonds in a single operation can significantly enhance synthetic efficiency. researchgate.net Exploring such reactions with this compound as a building block could lead to the rapid assembly of complex molecular structures.

Advanced Computational Modeling for Predictive Chemical Design and Discovery

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. wiley.comnih.govresearchgate.net For this compound, these approaches can accelerate discovery and provide deeper insights into its behavior.

Conformational Analysis and Reactivity Prediction: Advanced computational models can be used to predict the conformational landscape of this compound and its derivatives. This information is crucial for understanding its reactivity and for designing molecules with specific shapes and properties.

Structure-Property Relationship Modeling: By combining computational chemistry with experimental data, researchers can develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. wiley.com These models can predict the biological activity or material properties of new this compound derivatives, guiding synthetic efforts towards promising candidates. wiley.comcas.org

Virtual Screening and De Novo Design: Computational tools can be employed to screen large virtual libraries of compounds for potential applications or to design entirely new molecules based on desired properties. nih.govresearchgate.net This can significantly reduce the time and cost associated with experimental screening.

Expanding Applications in Niche Chemical Technologies and Specialized Materials

The unique properties of this compound make it a promising candidate for a variety of specialized applications. Future research will likely focus on exploiting these properties in the following areas:

Advanced Polymers and Plastics: As a diol, this compound can be used as a monomer for the synthesis of polyesters and polyurethanes. The large cycloalkane ring can impart unique properties such as flexibility, hydrophobicity, and thermal stability to these polymers.

Supramolecular Chemistry and Host-Guest Systems: The macrocyclic structure of this compound makes it an interesting building block for the construction of host-guest systems, molecular cages, and other supramolecular assemblies. These structures have potential applications in sensing, catalysis, and drug delivery.

Liquid Crystals and Organic Electronics: Derivatives of this compound could be designed to exhibit liquid crystalline properties or to serve as components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). dechema.descience.gov

Interdisciplinary Research Opportunities Involving this compound within Pure Chemistry and Materials Science

The full potential of this compound can be realized through collaborations that bridge the gap between pure chemistry and materials science. ucsb.edudechema.deacs.org

Q & A

Q. What are the established synthetic routes for cyclopentadecane-1,5-diol, and how can their efficiency be optimized?

this compound synthesis typically involves catalytic hydrogenation of cyclopentadecanedione precursors or selective diol protection/deprotection strategies. To optimize efficiency, researchers should:

  • Use high-purity catalysts (e.g., palladium on carbon) and monitor reaction progress via TLC or GC-MS.
  • Employ orthogonal protecting groups (e.g., acetyl or silyl ethers) to minimize side reactions.
  • Report detailed experimental conditions (temperature, solvent, catalyst loading) to ensure reproducibility .

Q. What spectroscopic techniques are recommended for characterizing this compound?

For structural confirmation and purity assessment:

  • NMR : Assign 1^1H and 13^{13}C signals to verify diol regiochemistry and rule out stereoisomers.
  • IR : Confirm hydroxyl (3200–3600 cm1^{-1}) and C-O (1050–1250 cm1^{-1}) stretches.
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
  • Elemental Analysis : Ensure purity >95% for novel compounds .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Avoid contact with strong acids/alkalis or oxidizing agents to prevent hazardous reactions .
  • Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water and seek medical attention .
  • Store under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do stereochemical considerations impact this compound’s reactivity in supramolecular assemblies?

The diol’s stereochemistry (e.g., cis vs. trans configurations) influences hydrogen-bonding networks and self-assembly dynamics. Researchers should:

  • Use chiral chromatography or X-ray crystallography to resolve stereoisomers.
  • Compare thermodynamic stability of assemblies via DSC or isothermal titration calorimetry (ITC).
  • Reference analogous diols (e.g., 1,5-hexanediol) to infer behavior .

Q. How can computational models predict this compound’s solvation behavior in non-polar solvents?

  • Perform molecular dynamics (MD) simulations to analyze solvent-diol interactions.
  • Use density functional theory (DFT) to calculate solvation free energy and dipole moments.
  • Validate predictions experimentally via UV-Vis spectroscopy or dielectric constant measurements .

Q. How can contradictions in published data on this compound’s thermal stability be resolved?

  • Systematically replicate experiments under standardized conditions (e.g., TGA at 10°C/min under nitrogen).
  • Compare decomposition products using GC-MS or FTIR.
  • Publish raw data and methodological details in supplementary materials to enable cross-validation .

Methodological Recommendations

Aspect Guidelines References
Data Reporting Include synthetic procedures, characterization data, and purity metrics in the main text. Place extensive datasets (e.g., NMR spectra) in supplementary materials.
Reproducibility Document catalyst lot numbers, solvent suppliers, and instrument calibration details.
Contradiction Analysis Use meta-analysis frameworks to compare conflicting results and identify variables (e.g., impurities, humidity).

Q. Notes

  • Avoid citing non-peer-reviewed sources (e.g., vendor websites). Prioritize journals adhering to Beilstein or ACS standards .
  • For ecological impact studies, note that data on biodegradation or toxicity may require original experimentation due to gaps in existing literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.